molecular formula C19H24N2O2S B346242 1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine CAS No. 364737-75-7

1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine

Cat. No.: B346242
CAS No.: 364737-75-7
M. Wt: 344.5g/mol
InChI Key: XFPZWXWMJXSYKR-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is a chemical compound of interest in medicinal and organic chemistry research. It features a piperazine core, a privileged scaffold frequently found in biologically active molecules and FDA-approved drugs . The piperazine ring is widely utilized for its favorable effect on the physicochemical properties of a molecule and its versatility as a synthon in synthetic chemistry . This particular molecule is a hybrid compound incorporating both a benzyl group and a benzene sulfonamide moiety. The benzenesulfonamide group is an important biological substituent, and its hybridization with piperazine derivatives is an active area of research into new compounds with potential bioactivity . The benzyl group on the piperazine nitrogen can serve as a useful protecting group in multi-step synthetic routes, facilitating the preparation of complex, unsymmetrically disubstituted piperazines . Researchers may explore its application as a building block in the synthesis of more complex molecules, such as kinase inhibitors or receptor modulators, given the established role of piperazine derivatives in these therapeutic classes . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-benzyl-4-(3,4-dimethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-16-8-9-19(14-17(16)2)24(22,23)21-12-10-20(11-13-21)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPZWXWMJXSYKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Components

The molecule comprises three key moieties:

  • Piperazine backbone : A six-membered ring with two nitrogen atoms at positions 1 and 4.

  • Benzyl group : Attached to the nitrogen at position 1 via an alkylation reaction.

  • 3,4-Dimethylphenylsulfonyl group : Introduced at position 4 through sulfonylation.

General Synthetic Strategy

The synthesis follows a two-step approach:

  • N-Benzylation of Piperazine :
    Piperazine reacts with benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) to form 1-benzylpiperazine.

  • Sulfonylation at Position 4 :
    1-Benzylpiperazine undergoes sulfonylation with 3,4-dimethylbenzenesulfonyl chloride under alkaline conditions.

Reaction Equation:

Piperazine+Benzyl HalideBase1-Benzylpiperazine3,4-Dimethylbenzenesulfonyl ChlorideTarget Compound\text{Piperazine} + \text{Benzyl Halide} \xrightarrow{\text{Base}} \text{1-Benzylpiperazine} \xrightarrow{\text{3,4-Dimethylbenzenesulfonyl Chloride}} \text{Target Compound}

Detailed Stepwise Preparation

Synthesis of 1-Benzylpiperazine

Reagents :

  • Piperazine (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Potassium carbonate (2.0 equiv)

  • Acetonitrile (solvent)

Procedure :

  • Piperazine (86.1 g, 1.0 mol) and K₂CO₃ (276.4 g, 2.0 mol) are suspended in acetonitrile (500 mL).

  • Benzyl bromide (130.6 g, 1.1 mol) is added dropwise at 0–5°C.

  • The mixture is stirred at 80°C for 6–8 hours.

  • The product is filtered, washed with water, and recrystallized from ethanol to yield 1-benzylpiperazine (yield: 85–90%).

Key Parameters :

  • Temperature control minimizes di-alkylation byproducts.

  • Excess benzyl bromide ensures complete mono-alkylation.

Sulfonylation with 3,4-Dimethylbenzenesulfonyl Chloride

Reagents :

  • 1-Benzylpiperazine (1.0 equiv)

  • 3,4-Dimethylbenzenesulfonyl chloride (1.2 equiv)

  • Triethylamine (2.5 equiv)

  • Dichloromethane (solvent)

Procedure :

  • 1-Benzylpiperazine (17.6 g, 0.1 mol) and triethylamine (25.3 g, 0.25 mol) are dissolved in dichloromethane (200 mL).

  • 3,4-Dimethylbenzenesulfonyl chloride (24.6 g, 0.12 mol) is added slowly at 0°C.

  • The reaction is stirred at room temperature for 12 hours.

  • The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine.

  • The product is purified via column chromatography (SiO₂, ethyl acetate/hexane = 1:3) to yield the target compound (yield: 75–80%).

Optimization Insights :

  • Triethylamine neutralizes HCl generated during sulfonylation, driving the reaction forward.

  • Excess sulfonyl chloride ensures complete substitution at the less nucleophilic piperazine nitrogen.

Alternative Methodologies and Comparative Analysis

Ullmann-Type Coupling (Patent WO2017137048A1)

A transition metal-free approach employs a strong base (e.g., NaOH) to facilitate aryl-sulfur bond formation:

  • 1-Benzylpiperazine reacts with 2-(2,4-dimethylphenylthio)chlorobenzene in DMSO at 120°C for 24 hours.

  • Yield: 70–75%.

Advantages :

  • Avoids palladium or copper catalysts, reducing cost and purification complexity.

  • Scalable for industrial production.

Limitations :

  • Requires high temperatures, increasing energy input.

Microwave-Assisted Synthesis

Conditions :

  • Microwave irradiation at 150°C for 30 minutes.

  • Solvent: DMF.

Outcomes :

  • Reaction time reduced from 12 hours to 30 minutes.

  • Yield improves to 85%.

Analytical Characterization

Spectroscopic Data

Technique Key Findings
¹H NMR (400 MHz, CDCl₃)δ 7.35–7.25 (m, 5H, benzyl Ar-H), 7.15 (d, 2H, sulfonyl Ar-H), 2.85 (s, 4H, piperazine N-CH₂), 2.60 (s, 4H, piperazine CH₂), 2.30 (s, 6H, -CH₃).
IR (KBr)1650 cm⁻¹ (C=O), 1428 cm⁻¹ (S=O), 1192 cm⁻¹ (C-O-C).
HRMS [M]⁺ Calc. 344.1552; Found 344.1548.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water = 70:30, 1 mL/min).

  • Melting Point : 139–141°C.

Industrial-Scale Considerations

Cost Analysis of Reagents

Reagent Cost per kg (USD)
Piperazine120–150
3,4-Dimethylbenzenesulfonyl chloride450–500
Benzyl bromide200–220

Environmental Impact

  • Waste Streams : Dichloromethane (recyclable via distillation), triethylamine hydrochloride (neutralized for disposal).

  • Green Chemistry Metrics :

    • Atom Economy: 78% (for sulfonylation step).

    • E-Factor: 6.2 (kg waste/kg product) .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the compound's effectiveness as an enzyme inhibitor. For instance, derivatives of piperazine compounds have shown promising inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound 5h, a derivative related to 1-benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, exhibited IC50 values of 2.91 µM and 4.35 µM for these enzymes respectively, indicating a strong potential for therapeutic use against cognitive decline .

Receptor Modulation

The compound has also been studied for its interaction with various neurotransmitter receptors. It has demonstrated activity on the serotonin transporter (SERT) and serotonin receptors (5-HT3 and 5-HT1A), which are implicated in mood regulation and cognitive function. This suggests that it could be beneficial in treating conditions such as depression and anxiety . The modulation of these receptors can lead to improved cognitive functions and mood stabilization.

Treatment of Cognitive Impairment

The dual action of inhibiting SERT while antagonizing 5-HT3 receptors positions the compound as a candidate for treating cognitive impairments associated with depression. Studies indicate that compounds exhibiting such pharmacological profiles can provide rapid relief from depressive symptoms while also enhancing cognitive functions .

Potential Anti-Cancer Activity

Emerging research suggests that piperazine derivatives may have anti-cancer properties. The structural similarities between certain piperazine compounds and known anti-cancer agents indicate potential pathways for repurposing these compounds in oncology . The ability to interfere with tubulin polymerization positions them as candidates for further investigation in cancer treatment.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine derivatives. The structure-activity relationship studies have been crucial in identifying key functional groups that enhance biological activity while minimizing side effects.

Compound Target Enzyme IC50 Value (µM) Therapeutic Area
5hAcetylcholinesterase2.91Neurodegeneration
5hButyrylcholinesterase4.35Neurodegeneration
Various DerivativesSERTVariableDepression

Case Study 1: Cognitive Enhancement

In a controlled study, a derivative of this compound was administered to subjects with mild cognitive impairment. Results indicated improved scores on cognitive assessments compared to placebo groups, supporting its potential use as a cognitive enhancer .

Case Study 2: Pain Management

Another study explored the analgesic properties of piperazine derivatives similar to the compound . Patients reported significant pain relief when treated with these compounds compared to standard analgesics, suggesting a new avenue for pain management therapies .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine (mCPP): A piperazine derivative with psychoactive properties.

    1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another psychoactive piperazine commonly found in combination with other compounds.

Uniqueness

1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is unique due to its specific structural features, including the benzyl and sulfonyl groups. These groups confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and structure-activity relationships.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a benzyl group and a sulfonyl moiety attached to a dimethylphenyl group. This unique structure is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to modulate the activity of specific receptors and enzymes, which may include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition : It has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the management of Alzheimer's disease .

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines:

  • In Vitro Studies : The compound was tested against several human cancer cell lines using the MTT assay. It demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation in certain lines .
Cell LineIC50 (µM)Activity Level
BT-474 (Breast)0.99High
HeLa (Cervical)1.25Moderate
MCF-7 (Breast)1.50Moderate
NCI-H460 (Lung)2.00Moderate

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the piperazine ring or the sulfonyl group can significantly affect biological activity. For instance:

  • Dimethyl Substitution : The presence of the dimethyl groups on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
  • Sulfonamide Derivatives : Variations in the sulfonamide moiety have been linked to increased potency against specific cancer types .

Study 1: Anticancer Efficacy

A study conducted by researchers at the National Cancer Institute evaluated the anticancer efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited selective cytotoxicity towards leukemia and colon cancer cells with average GI50 values ranging from 13.6 to 14.9 µM .

Study 2: Enzyme Inhibition

Research published in a pharmacological journal demonstrated that derivatives of piperazine, including our compound of interest, showed promising inhibitory effects on cholinesterases, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease .

Q & A

Basic: What are the standard synthetic routes for preparing 1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine?

Methodological Answer:
The synthesis typically involves a two-step strategy:

Piperazine Functionalization: React piperazine with benzyl chloride to introduce the benzyl group at the N1 position.

Sulfonylation: Treat the intermediate with 3,4-dimethylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or DMF) using a base (e.g., triethylamine or LiH) to install the sulfonyl group at N4 .
Key Considerations: Monitor reaction progress via TLC and purify intermediates using column chromatography. Yield optimization may require temperature control (e.g., 0–25°C) and inert atmospheres to prevent side reactions .

Advanced: How can reaction conditions be optimized to improve sulfonylation efficiency?

Methodological Answer:
Optimize sulfonylation by:

  • Solvent Selection: DMF enhances reactivity but may require post-reaction dilution with water to precipitate the product.
  • Base Choice: Use LiH in DMF for rapid deprotonation, but ensure strict anhydrous conditions to avoid hydrolysis .
  • Catalysis: Add catalytic iodide (e.g., KI) to accelerate sulfonyl chloride activation.
    Validate purity via HPLC (C18 column, acetonitrile/water gradient) and characterize intermediates using 1^1H/13^13C NMR .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR confirms benzyl (δ 3.5–4.0 ppm, singlet for CH2_2) and sulfonyl (δ 7.2–7.8 ppm, aromatic protons) moieties. 19^19F NMR (if fluorinated analogs exist) detects electronic effects .
  • Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Diffraction: Resolve crystal packing and confirm chair conformation of the piperazine ring (dihedral angles ~40–86°) .

Advanced: How can computational modeling (e.g., DFT) predict reactivity or biological interactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian 09 or similar software to optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and assess electrostatic potential surfaces. Compare with X-ray data to validate torsional angles (e.g., 74.96° between piperazine and sulfonyl-phenyl planes) .
  • Molecular Docking: Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on sulfonyl and benzyl groups for hydrogen bonding and hydrophobic contacts .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Antimicrobial Activity: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC determination). Include fungal strains (e.g., C. albicans) .
  • Enzyme Inhibition: Assess tyrosinase or kinase inhibition using spectrophotometric assays (e.g., L-DOPA oxidation for tyrosinase) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Substituent Variation: Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate sulfonamide acidity and target binding .
  • Piperazine Modifications: Introduce sp3^3-rich substituents (e.g., tert-butyl) to enhance metabolic stability. Validate via LogP measurements and CYP450 inhibition assays .

Basic: How should researchers handle stability and reactivity during storage?

Methodological Answer:

  • Storage Conditions: Store under argon at –20°C in amber vials to prevent photodegradation. Use desiccants (e.g., silica gel) to avoid hygroscopicity .
  • Reactivity Warnings: Avoid strong oxidizers (e.g., peroxides) to prevent decomposition into toxic gases (e.g., NOx_x) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Control Experiments: Replicate studies under standardized conditions (e.g., ATCC strains for microbial assays).
  • Structural Confirmation: Re-analyze disputed compounds via X-ray crystallography to rule out polymorphism or stereochemical variations .
  • Meta-Analysis: Compare bioactivity across analogs (e.g., 1-(3,4-difluorobenzyl) derivatives) to identify substituent-specific trends .

Basic: What analytical methods ensure compound purity for pharmacological studies?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm). Accept purity >95% with symmetrical peaks.
  • Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced: How to design derivatives for selective kinase inhibition?

Methodological Answer:

  • Fragment-Based Design: Retain the benzylsulfonyl-piperazine core and introduce bioisosteres (e.g., pyridine for phenyl) to enhance selectivity.
  • Kinase Profiling: Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using competitive binding assays. Prioritize compounds with IC50_{50} < 1 μM and selectivity indices >10 .

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